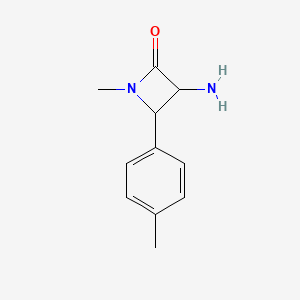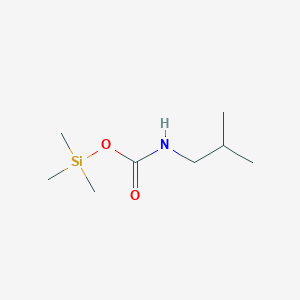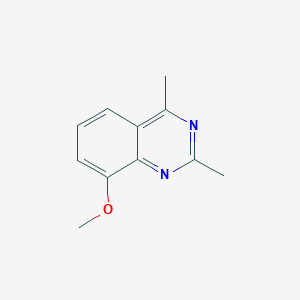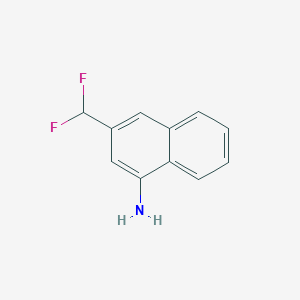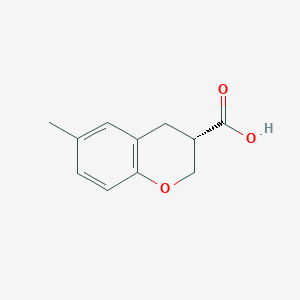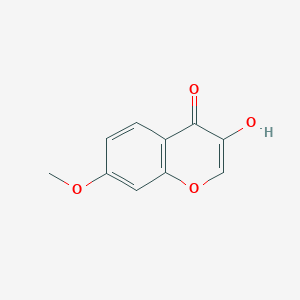
5-Amino-1,4-dihydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氨基-1,4-二氢萘-1-羧酸: 是一种有机化合物,其分子式为C11H11NO2。它具有萘环体系,在5位具有氨基,在1位具有羧酸基团。
准备方法
合成路线和反应条件: 5-氨基-1,4-二氢萘-1-羧酸的合成通常涉及萘衍生物的官能化。一种常见的方法是钯催化的萘的脱芳香双官能化。 此过程涉及串联的Heck/Suzuki偶联反应,在萘环的特定位置引入官能团 .
工业生产方法: 该化合物的工业生产方法没有详细记录。 一般方法涉及扩大实验室合成方法,优化反应条件,并确保最终产品的纯度和产率。
化学反应分析
反应类型: 5-氨基-1,4-二氢萘-1-羧酸可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 通常使用卤素(例如,氯,溴)和亲核试剂(例如,胺,醇)等试剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能生成醌,而取代反应可以生成具有不同官能团的各种衍生物。
科学研究应用
化学: 在化学领域,5-氨基-1,4-二氢萘-1-羧酸用作合成更复杂分子的构建块。
生物学和医药: 该化合物的结构特征使其成为药物开发和生物学研究的候选者。 它可以用于设计与特定生物靶标相互作用的分子,从而有可能导致新的治疗剂。
工业: 在工业领域,该化合物可用于生产染料、颜料和其他特种化学品。 由于它能够进行多种化学反应,因此在各种应用中用途广泛。
作用机制
5-氨基-1,4-二氢萘-1-羧酸的作用机制涉及其通过其官能团与分子靶标的相互作用。 氨基可以形成氢键并参与亲核反应,而羧酸基团可以参与酸碱相互作用和酯化反应。 这些相互作用可以调节酶、受体和其他生物分子的活性,从而导致各种效应。
相似化合物的比较
类似化合物:
1,4-二氢萘: 缺乏氨基和羧酸基团,使其反应性降低。
5-氨基-1,4-二氢萘: 结构相似,但没有羧酸基团。
1,4-二氢萘-1-羧酸: 结构相似,但没有氨基。
独特性: 5-氨基-1,4-二氢萘-1-羧酸的独特之处在于萘环上同时存在氨基和羧酸基团。 这种双重功能允许比其类似物更广泛的化学反应和应用范围。
属性
CAS 编号 |
92287-94-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
5-amino-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-3,5-6,9H,4,12H2,(H,13,14) |
InChI 键 |
XTPSQNJAJSEFQR-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(C2=C1C(=CC=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


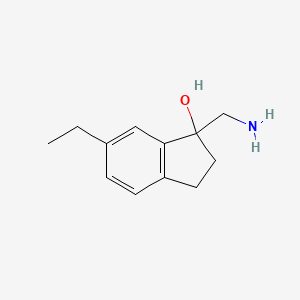

![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

